5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H15Cl2NO3S2 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.9870411 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
Thiazolidinone derivatives, like the compound , have been widely explored in organic synthesis for their versatility and reactivity. For instance, thiazolidinones have been utilized in the Paterno-Büchi reaction, demonstrating their potential in forming adducts with photochemical reactions, which could be applicable in constructing complex organic molecules with precise regiochemistry (D’Auria & Racioppi, 2000). Such reactions are fundamental in the development of novel organic compounds with potential applications in various fields including materials science and pharmaceuticals.
Medicinal Chemistry Applications
Compounds featuring thiazolidinone and furyl groups have shown promise in medicinal chemistry, particularly due to their structural diversity and biological activity. Research on similar compounds has revealed their potential as antimicrobial agents, as demonstrated by the synthesis and evaluation of various thiazolidinone derivatives (Benneche et al., 2011). Additionally, certain thiazolidinone compounds containing furyl moieties have exhibited significant anticancer activity, highlighting their potential in developing new therapeutic agents (Chandrappa et al., 2009; Chandrappa et al., 2010). These findings suggest that the compound could be explored for its potential biological activities, contributing to the discovery of new drugs.
Properties
IUPAC Name |
(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S2/c1-23-8-2-7-21-17(22)16(26-18(21)25)10-12-4-6-15(24-12)13-5-3-11(19)9-14(13)20/h3-6,9-10H,2,7-8H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAGUOYHQWJDW-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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